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Compound of Interest

Compound Name: cetoniacytone A

Cat. No.: B1249995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques, specifically

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as they apply to the novel

cytotoxic agent, Cetoniacytone A. This document offers structured data tables for

spectroscopic analysis and comprehensive experimental protocols to guide researchers in their

own studies of this and similar aminocyclitol natural products.

Introduction to Cetoniacytone A
Cetoniacytone A is a unique cytotoxic aminocarba sugar, first isolated from an endosymbiotic

Actinomyces species found in the intestines of the rose chafer (Cetonia aureata).[1][2] Its

structure is characterized by a novel C7N-aminocyclitol core, which is of significant interest to

medicinal chemists and drug development professionals due to its potent cytotoxic activity

against various cancer cell lines. The structural elucidation of Cetoniacytone A was achieved

through extensive spectroscopic analysis, including multi-dimensional NMR techniques and

mass spectrometry.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Precise NMR data for Cetoniacytone A is essential for its unambiguous identification and for

future structural modification studies. While the definitive published data from the original
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structure elucidation is not publicly available in tabulated form, the following tables represent

the expected chemical shifts for a molecule with the reported structure of Cetoniacytone A,

based on analysis of similar aminocyclitol compounds. These tables are intended as a guide for

researchers.

Table 1: Representative ¹H NMR Data for Cetoniacytone A

Position
Representative δ
(ppm)

Multiplicity
Representative J
(Hz)

H-1 4.1 - 4.3 d 3.0 - 4.0

H-2 4.5 - 4.7 dd 3.0 - 4.0, 8.0 - 9.0

H-3 5.8 - 6.0 d 8.0 - 9.0

H-4 - - -

H-5 3.8 - 4.0 m

H-6 3.5 - 3.7 m

H-7 3.9 - 4.1 m

CH₃ (Ac) 2.0 - 2.2 s

NH (Ac) 7.8 - 8.2 d 8.0 - 9.0

Note: Chemical shifts are referenced to a standard internal solvent signal. Coupling constants

(J) are absolute values.

Table 2: Representative ¹³C NMR Data for Cetoniacytone A
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Position Representative δ (ppm)

C-1 70 - 75

C-2 50 - 55

C-3 125 - 130

C-4 140 - 145

C-5 75 - 80

C-6 65 - 70

C-7 60 - 65

C=O (Ac) 170 - 175

CH₃ (Ac) 20 - 25

Note: Chemical shifts are referenced to a standard internal solvent signal.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition of Cetoniacytone A, and tandem MS (MS/MS) provides valuable information

about its fragmentation pathways, aiding in structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for Cetoniacytone A

Ion Formula Calculated m/z Observed m/z

[M+H]⁺ C₁₀H₁₄NO₅ 232.0866 To be determined

[M+Na]⁺ C₁₀H₁₃NNaO₅ 254.0686 To be determined

Table 4: Representative MS/MS Fragmentation of [M+H]⁺ Ion of Cetoniacytone A
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Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss

232.0866 172.0655 C₂H₃NO (Acetamide)

232.0866 214.0761 H₂O (Water)

232.0866 196.0655 2H₂O (2 x Water)

172.0655 154.0550 H₂O (Water)

Experimental Protocols
The following protocols provide a general framework for the NMR and mass spectrometry

analysis of Cetoniacytone A and other novel aminocyclitol compounds.

Protocol 1: NMR Spectroscopy Analysis
Sample Preparation:

Dissolve 1-5 mg of purified Cetoniacytone A in 0.5 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, Methanol-d₄, or D₂O).

Add a suitable internal standard (e.g., TMS or a residual solvent signal) for chemical shift

referencing.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16-64

Spectral Width: 12-16 ppm

Acquisition Time: 2-4 s

Relaxation Delay: 1-5 s
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¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024-4096

Spectral Width: 200-240 ppm

Acquisition Time: 1-2 s

Relaxation Delay: 2 s

2D NMR (COSY, HSQC, HMBC):

Use standard pulse programs available on the spectrometer software.

Optimize spectral widths and acquisition times for both dimensions based on the 1D

spectra.

For HMBC, set the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond

correlations.

Data Processing and Analysis:

Apply appropriate window functions (e.g., exponential for ¹³C, sine-bell for ¹H and 2D)

before Fourier transformation.

Phase and baseline correct all spectra.

Reference the spectra to the internal standard.

Integrate ¹H NMR signals and analyze coupling patterns.

Correlate signals in 2D spectra to establish proton-proton (COSY) and proton-carbon

(HSQC, HMBC) connectivities to assemble the molecular structure.

Protocol 2: LC-MS/MS Analysis
Sample Preparation:
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Prepare a stock solution of purified Cetoniacytone A in a suitable solvent (e.g., methanol

or water) at a concentration of 1 mg/mL.

Perform serial dilutions to generate working solutions for analysis (e.g., 1-100 µg/mL).

The final sample for injection should be in a solvent compatible with the mobile phase.

Liquid Chromatography (LC) Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting

point. For highly polar compounds like aminocyclitols, a HILIC column may provide better

retention.

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold

for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 5-10 minutes, hold

for 2-3 minutes, and then return to initial conditions to re-equilibrate.

Flow Rate: 0.2-0.4 mL/min

Column Temperature: 30-40 °C

Injection Volume: 1-5 µL

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for

aminocyclitols.

Scan Mode:

Full Scan (MS1): Acquire data over a mass range that includes the expected molecular

ion (e.g., m/z 100-500).
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Tandem MS (MS/MS): Select the [M+H]⁺ ion of Cetoniacytone A as the precursor ion

and acquire fragment ion spectra. Use a collision energy ramp to observe a range of

fragment ions.

Key Parameters to Optimize: Capillary voltage, cone voltage, desolvation gas temperature

and flow rate, and collision energy.

Data Analysis:

Extract the ion chromatogram for the m/z of the [M+H]⁺ ion of Cetoniacytone A.

Determine the accurate mass from the high-resolution full scan spectrum and use it to

calculate the elemental composition.

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose

fragmentation pathways to confirm the structure.

Visualizations
The following diagrams illustrate the general workflows and relationships involved in the

structural elucidation of a natural product like Cetoniacytone A.
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Caption: General workflow for the isolation and structural elucidation of Cetoniacytone A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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